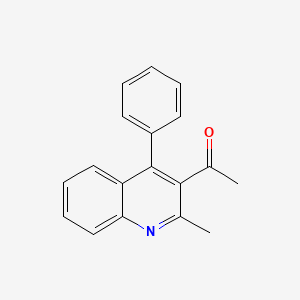

3-Acetyl-2-methyl-4-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-17(13(2)20)18(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUBGILGOFUERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Acetyl 2 Methyl 4 Phenylquinoline and Its Analogues

Classical Approaches to Quinoline (B57606) Synthesis

Friedländer Annulation and its Variants

The Friedländer annulation is a well-established and straightforward method for synthesizing quinolines. acs.orgorganic-chemistry.orgtubitak.gov.tr It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. organic-chemistry.orgresearchgate.net For the synthesis of 3-Acetyl-2-methyl-4-phenylquinoline, 2-aminobenzophenone (B122507) is reacted with acetylacetone (B45752). rsc.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization. wikipedia.org The second proposed pathway begins with the formation of a Schiff base, which then undergoes an Aldol-type reaction and subsequent dehydration to yield the quinoline product. wikipedia.org

Various catalysts have been employed to facilitate the Friedländer reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. organic-chemistry.orgwikipedia.org The reaction can be carried out under different conditions, such as refluxing in aqueous or alcoholic solutions or by heating the reactants at high temperatures without a catalyst. tubitak.gov.tr A highly efficient and regioselective Friedlander synthesis of 2-methyl-3-acyl quinolines has been described under solvent-free conditions using calcium triflate as a catalyst. rsc.org Furthermore, a green tandem approach for the metal-free synthesis of polysubstituted quinolines has been developed using the radical Friedländer hetero-annulation of a 2-aminoaryl ketone and a β-methylene carbonyl compound. nih.gov

Table 1: Catalyst and Conditions for Friedländer Synthesis of 2-methyl-3-acyl quinolines

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ca(OTf)₂/Bu₄NPF₆ | Neat, 120°C, 4-5 h | Excellent | rsc.org |

| Ceric ammonium (B1175870) nitrate (B79036) (10 mol %) | Ambient temperature, 45 min | - | nih.gov |

| Methylene (B1212753) blue (1 mol %) | White LED, room temperature, EtOH | High | nih.gov |

| P₂O₅/SiO₂ | Solvent-free, 80°C | High to excellent | researchgate.net |

Knorr Quinoline Synthesis-like Cyclocondensation Pathways

The Knorr quinoline synthesis is another classical method that involves the intramolecular cyclization of a β-ketoanilide in the presence of an acid, typically sulfuric acid, to produce a 2-hydroxyquinoline. wikipedia.org While the direct synthesis of this compound is not a direct application of the Knorr synthesis, analogous cyclocondensation pathways can be employed. For instance, the condensation of 2-aminobenzophenone with acetylacetone to form quinoline derivatives shares mechanistic similarities with the principles of the Knorr synthesis, involving cyclization and dehydration steps. researchgate.net

The reaction conditions, particularly the amount of acid catalyst, can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide leads to the formation of a 2-hydroxyquinoline, whereas a smaller amount of PPA results in a 4-hydroxyquinoline. wikipedia.org This is attributed to the formation of different cationic intermediates under varying acid concentrations. wikipedia.org A 2007 study proposed a revised mechanism involving a superelectrophilic O,O-dicationic intermediate, which is favored over the previously suggested N,O-dicationic intermediate. wikipedia.org For preparative purposes, triflic acid has been recommended as an effective catalyst. wikipedia.org

Pfitzinger Reaction Analogues for Structurally Similar Quinoline Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds via the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. This is followed by enamine formation, cyclization, and dehydration to yield the quinoline derivative. wikipedia.org

While the direct synthesis of this compound is not achieved through the Pfitzinger reaction, analogues of this reaction can be used to synthesize structurally similar quinoline derivatives. acs.org The reaction is sensitive to steric hindrance, which can affect the yield and sometimes lead to abnormal reaction courses. acs.org A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net The Doebner reaction, a three-component reaction based on a hydrogen-transfer mechanism, offers another route to quinoline-4-carboxylic acid derivatives and can be performed on a large scale. nih.gov

Catalytic Strategies in Quinoline Synthesis

Metal-Organic Framework (MOF) Catalysis (e.g., CuBTC)

Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for various organic transformations, including the synthesis of quinolines. acs.orgresearchgate.net Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive for such applications. acs.orgcapes.gov.brresearchgate.net

CuBTC (also known as HKUST-1), a copper-based MOF, has been successfully employed as a catalyst in the Friedländer condensation of 2-aminoaryl ketones with carbonyl compounds to synthesize polysubstituted quinolines. rsc.org The reaction, when carried out under solvent-free conditions, demonstrates high yields in short reaction times. rsc.org The catalytic activity of CuBTC is attributed to its hard Lewis acid character and the presence of coordinatively unsaturated Cu²⁺ active sites. rsc.org The high concentration of these active sites is believed to contribute to the high quinoline yields. rsc.org The thermal stability of CuBTC allows it to be a promising catalyst for various Lewis acid-promoted condensations. rsc.orgaaqr.org

Another example is a robust paddle-wheel Cu(II)-based MOF which has been utilized as a heterogeneous catalyst in the Friedländer reaction under solvent-free and ambient conditions due to its large void volume and high surface area. acs.org A Zr(IV)-based luminescent MOF has also been synthesized and characterized, although its primary application discussed was in sensing. rsc.org

Acid-Catalyzed Approaches

Various acid catalysts are widely used to promote the synthesis of quinolines, often providing high yields and simplifying reaction procedures.

Poly(phosphoric acid) (PPA) is a versatile reagent in organic synthesis, acting as both a catalyst and a solvent for various condensation, cyclization, and rearrangement reactions. panchemica.comresearchgate.net It is a strong dehydrating agent with moderate acidity and is soluble in organic solvents. panchemica.comresearchgate.net PPA has been effectively used in the synthesis of numerous quinoline derivatives. panchemica.comyoutube.com For example, it can catalyze the intramolecular cyclization of various organic compounds to form heterocyclic systems. panchemica.comsciencemadness.org In the context of Knorr-like synthesis, the concentration of PPA can dictate the reaction pathway, leading to different quinoline isomers. wikipedia.org

Eaton's Reagent , a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid, is another powerful Lewis acid catalyst used in quinoline synthesis. It is particularly effective in the Friedländer synthesis of quinoline derivatives, acting as a desiccant, condensing agent, and cyclizing agent. uss.cluc.clresearchgate.net Solvent-free synthesis of 2-acetylquinolines from o-aminoarylketones and butan-2,3-dione in the presence of Eaton's reagent has been reported to give high yields. uss.cluc.clresearchgate.netdntb.gov.ua

Hydrochloric Acid (HCl) , often in combination with a solvent like dimethyl sulfoxide (B87167) (DMSO), provides a simple and practical method for synthesizing substituted quinolines. nih.govacs.org This system effectively activates carbonyl compounds, leading to the formation of quinolines under aerobic conditions, with water as the only byproduct. nih.govacs.orgacs.org A mixture of 2-aminobenzophenone, acetylacetone, and a catalytic amount of concentrated HCl irradiated under microwave conditions has been used to synthesize 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride in good yield. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminobenzaldehyde |

| 2-Aminobenzophenone |

| Acetylacetone |

| Benzoylacetanilide |

| Butan-2,3-dione |

| CuBTC (HKUST-1) |

| Dimethyl sulfoxide (DMSO) |

| Eaton's Reagent |

| Hydrochloric Acid |

| Isatin |

| Methanesulfonic acid |

| N-acyl isatins |

| Phosphorus pentoxide |

| Poly(phosphoric acid) (PPA) |

| p-Toluenesulfonic acid |

| Trifluoroacetic acid |

| Triflic acid |

| 2-hydroxyquinoline |

| 4-hydroxyquinoline |

| Quinoline-4-carboxylic acids |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as environmentally benign reaction media and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive alternatives to conventional volatile organic solvents. In the context of quinoline synthesis, ionic liquids have been successfully employed to facilitate the Friedländer annulation, a classical method for constructing the quinoline ring system.

One notable example involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) as a reaction medium for the acid-catalyzed Friedländer reaction. lookchem.com This method provides a novel and operationally simple preparation of 4-phenylquinoline (B1297854) derivatives. lookchem.com The reaction of 2-aminobenzophenone with acetophenone (B1666503) in the presence of a catalytic amount of sulfuric acid in [bmim][BF4] at 80°C affords the corresponding 4-phenylquinoline derivative. lookchem.com A key advantage of this protocol is the ability to recover and reuse both the ionic liquid and the catalyst for multiple reaction cycles without a significant loss of activity. lookchem.com

Another class of ionic liquids, the Brønsted acidic ionic liquids, have also proven effective. For instance, 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate (B86663) (Fe3O4-IL-HSO4) supported on Fe3O4 nanoparticles has been utilized as a catalyst for the one-pot synthesis of polysubstituted quinolines via the Friedländer reaction under solvent-free conditions. nih.gov Similarly, Brønsted acidic pyridinium-based ionic liquids like [MBSPy][HSO4] have been shown to be efficient catalysts in related heterocyclic syntheses, highlighting the versatility of ionic liquids in promoting these transformations. nih.gov

The use of ionic liquids in the synthesis of quinoline derivatives offers several advantages, including milder reaction conditions, improved yields in some cases, and the potential for catalyst and solvent recycling, aligning with the principles of green chemistry.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are a cornerstone of quinoline synthesis, with the Friedländer synthesis being a prominent example. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group in the presence of a base. organic-chemistry.org Common bases employed for this purpose include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH).

Potassium Hydroxide (KOH):

Potassium hydroxide has been utilized as a base in various modifications of quinoline synthesis. For example, a tandem reaction involving an iridium-catalyzed isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol employs KOH as a crucial component. organic-chemistry.org This process integrates the isomerization of allylic alcohols into ketones, which then undergo cyclization and a subsequent KOH-mediated aldol-type condensation to yield substituted quinolines. organic-chemistry.org Optimization studies revealed that KOH was the most effective base for this transformation. organic-chemistry.org Furthermore, KOH has been used as a base in solvent-free conditions for the synthesis of functionalized quinolines, demonstrating its utility in environmentally friendly protocols. researchgate.net

Sodium Hydroxide (NaOH):

Sodium hydroxide is another widely used base in quinoline synthesis. In the classical Friedländer synthesis, an alcoholic sodium hydroxide solution can be used to condense o-aminobenzaldehyde or o-aminoacetophenone with a ketone containing an α-methyl group to produce quinoline derivatives. pharmaguideline.com More contemporary methods have also employed NaOH. For instance, a series of new quinoline derivatives were synthesized through a two-step process where the initial imine formation from 2-aminobenzonitrile (B23959) and various aliphatic aldehydes and ketones was catalyzed by sodium hydroxide. researchgate.net This was followed by an intramolecular cyclization to afford the quinoline products. researchgate.net Additionally, NaOH has been used in the one-pot synthesis of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives from quinoline-2-thione, aromatic aldehydes, and malononitrile. researchgate.net

| Base | Reactants | Reaction Type | Key Features |

| Potassium Hydroxide (KOH) | Allylic alcohols, 2-aminobenzyl alcohol | Tandem Isomerization/Cyclization/Condensation | Iridium-catalyzed, effective base for the final aldol-type condensation. organic-chemistry.org |

| Potassium Hydroxide (KOH) | Not specified | Condensation | Solvent-free conditions. researchgate.net |

| Sodium Hydroxide (NaOH) | o-aminobenzaldehyde/o-aminoacetophenone, ketones | Friedländer Condensation | Classical method in alcoholic solution. pharmaguideline.com |

| Sodium Hydroxide (NaOH) | 2-aminobenzonitrile, aldehydes/ketones | Imine formation and cyclization | Two-step synthesis of quinoline derivatives. researchgate.net |

| Sodium Hydroxide (NaOH) | Quinoline-2-thione, aromatic aldehydes, malononitrile | One-pot multicomponent reaction | Synthesis of functionalized pyridine-dicarbonitriles attached to a quinoline moiety. researchgate.net |

Advanced Synthetic Techniques and Reaction Optimization

The quest for more efficient, sustainable, and versatile methods for synthesizing quinoline derivatives has led to the development and application of advanced synthetic techniques. These methods often result in higher yields, shorter reaction times, and improved environmental profiles compared to traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. ingentaconnect.combenthamdirect.com In the context of quinoline synthesis, microwave-assisted protocols have been successfully applied to the Friedländer annulation and other related reactions.

For instance, a rapid and efficient microwave-assisted Friedländer quinoline synthesis was developed using neat acetic acid as both a solvent and catalyst. nih.gov This method, conducted at 160°C, allows for the synthesis of quinolines in excellent yields within just 5 minutes, a significant improvement over conventional heating methods that can take days and result in poor yields. nih.gov Another study reports a fast, solvent-free microwave-promoted Friedländer annulation using a reusable solid catalyst, silica-propylsulfonic acid, achieving isolated yields of over 90% in 30 minutes. tandfonline.comtandfonline.com

The synthesis of diversely substituted quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines has also been achieved through a microwave-assisted, one-pot, three-component reaction in DMF. acs.org This catalyst-free procedure provides a versatile route to complex heterocyclic systems bearing a quinoline fragment. acs.org Furthermore, the use of 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina (B75360) under microwave irradiation has been shown to be an effective catalytic system for the Friedländer reaction, offering rapid reactant activation and high yields. benthamdirect.com

| Catalyst/Solvent System | Reaction Type | Reaction Time | Yield |

| Neat Acetic Acid | Friedländer Synthesis | 5 minutes | Excellent |

| Silica-propylsulfonic acid | Friedländer Annulation | 30 minutes | >90% |

| DMF (Solvent) | Three-component reaction | 8-20 minutes | Not specified |

| MOPS/Alumina | Friedländer Reaction | Not specified | High |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and the environmental impact associated with volatile organic solvents. Several successful solvent-free methods have been reported for the synthesis of quinolines.

A notable example is the use of a reusable solid catalyst, silica-propylsulfonic acid, for the Friedländer annulation, which can be performed effectively under solvent-free conditions, particularly with microwave irradiation. tandfonline.com This protocol is simple, fast, and efficient, with the catalyst being easily recoverable and reusable. tandfonline.com The synthesis of polysubstituted quinolines has also been achieved in a single pot via the Friedländer reaction under solvent-free conditions using a Fe3O4-supported Brønsted acidic ionic liquid as a catalyst at 90°C. nih.gov Similarly, other nanocatalysts have been employed for the Friedländer annulation at 100°C under solvent-free conditions, yielding quinolines in good to excellent yields. nih.gov

Furthermore, an enantioselective Friedländer condensation has been achieved using wet 1,1'-binaphthalene-2,2'-diamine-derived prolinamides as organocatalysts under solvent-free conditions at room temperature, producing chiral tacrine (B349632) analogues in good yields and high enantioselectivities. acs.org

Chemo-selective Csp3–H Functionalization and Tandem Reactions

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. In recent years, significant progress has been made in the chemo-selective functionalization of Csp3–H bonds to construct quinoline skeletons. A visible-light-induced aerobic oxidative dehydrogenative coupling of glycine (B1666218) derivatives with olefins has been developed to synthesize quinoline-2-carboxylates. nih.gov This metal-free process proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful approach to increase molecular complexity in an efficient manner. A practical one-pot synthesis of quinoline-based tetracycles has been developed utilizing a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and tert-butyl isocyanide, followed by a TFA-mediated lactamization. acs.org Another example is an iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol, which, combined with a KOH-mediated condensation, provides a novel route to quinolines. organic-chemistry.org Continuous flow synthesis has also been employed for a tandem photoisomerization-cyclization process to generate various substituted quinolines in high yields. vapourtec.com Furthermore, base-promoted tandem reactions of 2-methyl-arylaldehydes and nitriles have been developed for the preparation of isoquinolines, a related class of heterocycles. acs.org

Multi-step Reaction Sequences for Complex Analogues

The synthesis of complex quinoline analogues often requires multi-step reaction sequences that incorporate various chemical transformations. These sequences allow for the introduction of diverse functional groups and the construction of intricate molecular architectures.

Nitro Group Reduction: A common strategy involves the synthesis of a nitro-substituted quinoline followed by the reduction of the nitro group to an amino group, which can then be further functionalized. For example, a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized starting from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone (B2619026). The nitro group was reduced using zinc dust and ammonium chloride to yield the corresponding 6-amino derivative, which was then converted to the target sulfonamides. researchgate.net A domino nitro reduction-Friedländer heterocyclization has also been reported, where the in situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of active methylene compounds produces substituted quinolines in high yields. mdpi.comresearchgate.net This method is mild and tolerates a wide range of functional groups. mdpi.com The reduction of nitroaromatics to anilines using dissolving metal conditions is a key step in this and other domino reaction schemes for synthesizing nitrogen-containing heterocycles. mdpi.comresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of quinoline analogues. For instance, the synthesis of lavendamycin (B1674582) analogues has been achieved using a Pd(0)-catalyzed cross-coupling reaction between a 2-halo- or 2-stannyl-substituted quinoline and a 2-pyridinylstannane or halide as a key step. bsu.edu One-pot processes that combine traditional cross-coupling reactions with C-H functionalization have also been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov The Sonogashira cross-coupling reaction has been employed to synthesize styrylquinoline analogues from 2-bromoquinoline. researchgate.net These multi-step sequences, often culminating in a cross-coupling reaction, provide access to a wide variety of complex and functionally diverse quinoline derivatives.

Molecular Structure Elucidation and Advanced Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom in 3-Acetyl-2-methyl-4-phenylquinoline can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits a series of distinct signals corresponding to the different proton environments within the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | d, J = 8.4 Hz | 1H | Quinoline-H |

| 7.55 – 7.45 | m | 7H | Phenyl-H & Quinoline-H |

| 7.13 | s | 1H | Quinoline-H |

| 2.72 | s | 3H | Acetyl-CH₃ |

| 2.41 | s | 3H | Methyl-CH₃ |

Note: Data presented is a representative example and may vary slightly based on solvent and instrument parameters.

The downfield region of the spectrum, between δ 7.13 and 7.91 ppm, contains the aromatic protons of the quinoline (B57606) and phenyl rings. A notable multiplet integrating to seven protons is observed in the range of δ 7.55–7.45 ppm, which can be attributed to the overlapping signals of the phenyl group protons and some of the quinoline ring protons. rsc.org A singlet at δ 7.13 ppm and a doublet at δ 7.91 ppm with a coupling constant of 8.4 Hz are characteristic of the quinoline ring protons. rsc.org In the upfield region, two sharp singlets are present. The singlet at δ 2.72 ppm corresponds to the three protons of the acetyl methyl group, while the singlet at δ 2.41 ppm is assigned to the protons of the methyl group at the C2 position of the quinoline ring. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 206.9 | C=O (Acetyl) |

| 158.28 | Quinoline-C |

| 147.40 | Quinoline-C |

| 147.10 | Quinoline-C |

| 137.96 | Phenyl-C (ipso) |

| 134.94 | Quinoline-C |

| 131.53 | Quinoline-C |

| 129.40 | Phenyl-C |

| 128.49 | Phenyl-C |

| 128.28 | Phenyl-C |

| 128.11 | Quinoline-C |

| 124.77 | Quinoline-C |

| 124.58 | Quinoline-C |

| 120.56 | Quinoline-C |

| 31.8 | Acetyl-CH₃ |

| 21.63 | Methyl-CH₃ |

Note: Data presented is a representative example and may vary slightly based on solvent and instrument parameters.

The ¹³C NMR spectrum shows a characteristic signal for the acetyl carbonyl carbon at approximately δ 206.9 ppm. The aromatic region of the spectrum, from roughly δ 120 ppm to δ 159 ppm, contains a complex set of signals corresponding to the carbon atoms of the quinoline and phenyl rings. rsc.org Specific assignments include signals at δ 158.28, 147.40, and 147.10 for the quinoline carbons and δ 137.96 for the ipso-carbon of the phenyl ring. rsc.org The aliphatic region features a signal for the acetyl methyl carbon around δ 31.8 ppm and the C2-methyl carbon at approximately δ 21.63 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the same spin system. For this compound, COSY would show correlations between the coupled protons on the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is invaluable for definitively assigning the carbon signals based on the known proton assignments. For instance, the proton signal at δ 2.41 ppm would show a cross-peak with the carbon signal at δ 21.63 ppm, confirming their direct connection. youtube.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups typically appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique would confirm the presence of the two methyl groups and the methine protons on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₈H₁₅NO), the calculated exact mass is 261.1154 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that closely matches this theoretical value, confirming the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for quinoline derivatives often involve the loss of substituents or cleavage of the quinoline ring system, and these fragments can be analyzed to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1685 | C=O stretch | Acetyl |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~3050 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Aliphatic (CH₃) |

The IR spectrum of this compound displays a strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. nih.govmdpi.com The presence of the aromatic rings is confirmed by the C=C stretching vibrations observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen around 3050 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears at approximately 2920 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined.

A study on a closely related salt, 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride, revealed that the quinolin-1-ium residue is nearly planar. nih.govresearchgate.net However, the acetyl group and the adjacent phenyl ring are twisted out of this plane. nih.govresearchgate.net The torsion angle between the acetyl group and the quinoline ring was found to be 62.73(17)°, while the torsion angle involving the phenyl ring was -104.06(14)°. nih.govresearchgate.net The dihedral angle between the acetyl and phenyl substituents was 66.16(7)°. nih.govresearchgate.net This twisting is likely due to steric hindrance between the bulky substituents. It is expected that the neutral this compound would adopt a similar non-planar conformation in the solid state to minimize steric strain.

Table 4: Crystal Data for 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.5046 (8) |

| b (Å) | 8.5787 (8) |

| c (Å) | 18.2538 (16) |

| β (°) | 94.282 (1) |

| V (ų) | 1484.2 (2) |

| Z | 4 |

Note: Data from a related salt, C₁₈H₁₆NO⁺·Cl⁻. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence studies are fundamental techniques used to characterize the electronic transitions and emissive properties of these compounds.

The UV-Vis absorption spectra of quinoline derivatives are generally characterized by two distinct bands. scielo.br These are attributed to π→π* and n→π* electronic transitions within the molecule. scielo.br For the specific derivative, 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride, a single crystal study revealed an optical absorbance cut-off wavelength at 371 nm, indicating its transparency in the entire visible region of the spectrum. nih.gov Studies on a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines found that their absorbance spectra were consistently observed in the range of 337 nm to 341.73 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the quinoline core. scielo.br

Upon excitation, these quinoline derivatives exhibit fluorescence. The photoluminescence spectrum of a single crystal of 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride shows emission in the ultraviolet and blue regions. nih.gov For the arylsulfonamide derivatives of this compound, emission spectra were detected in the range of 411.70 nm to 429.90 nm when excited at 340 nm. researchgate.net The difference between the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em) is known as the Stokes shift. This phenomenon arises from energy loss due to vibrational relaxation in the excited state before the emission of a photon. rsc.org Derivatives of this compound have been shown to exhibit significant Stokes shifts. researchgate.net For instance, chalcones synthesized from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone displayed Stokes shifts greater than 1.5 x 10⁴ cm⁻¹. rsc.org A notable Stokes shift was also recorded for an arylsulfonamide derivative of the title compound in acetonitrile. researchgate.net

The key photophysical data for this compound and its related derivatives are summarized in the table below.

Photophysical Properties of this compound Derivatives

| Compound/Derivative Class | Solvent/State | Absorbance λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride | Single Crystal | <371 (cut-off) | UV/Blue emission | Not specified | nih.gov |

| Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines | Acetonitrile | 337 - 341.73 | 411.70 - 429.90 | High, e.g., 0.6237 × 10⁻⁴ for one derivative | researchgate.net |

| bis-Quinolin-3-yl-chalcones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone | Various | 215 - 290 | Not specified | >1.5 x 10⁴ | rsc.org |

| General Quinoline Derivatives | Polar Solvent | ~280 and ~350 | ~400 | Not specified | scielo.br |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. By modeling the electron density, DFT provides fundamental insights into molecular structure, stability, and reactivity. For 3-Acetyl-2-methyl-4-phenylquinoline, DFT calculations are crucial for elucidating the interplay between its constituent phenyl, acetyl, and quinoline (B57606) moieties.

Molecular Orbital Analysis (HOMO, LUMO) and Energy Gap Calculations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic behavior. unair.ac.id The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. nih.gov While specific DFT calculations for this compound are not prominently available in the literature, studies on the parent quinoline (benzo[b]pyridine) have been performed. For instance, DFT calculations using the B3LYP method with a 6–31+G (d, p) basis set determined the HOMO-LUMO energy gap for quinoline to be approximately 4.83 eV, which indicates a stable molecule. scirp.org It is expected that the extended conjugation and substituent groups in this compound would modulate this energy gap, likely leading to a smaller value and thus higher reactivity compared to the unsubstituted quinoline core. Such calculations are essential for predicting how the molecule will behave in chemical reactions and for understanding its electronic absorption properties. scirp.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descienceopen.com The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).

For this compound, an MEP map would reveal distinct regions of charge localization. The most negative potential would be expected around the oxygen atom of the acetyl group and the nitrogen atom of the quinoline ring, due to the high electronegativity of these atoms. scienceopen.comresearchgate.net These red-colored regions represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential (blue regions), indicating them as likely sites for nucleophilic attack. researchgate.net The MEP surface provides a clear, visual guide to the molecule's reactive behavior, highlighting the areas most likely to engage in intermolecular interactions such as hydrogen bonding. uni-muenchen.de

Geometrical Optimization and Conformational Analysis

While DFT can be used to predict the lowest energy (most stable) geometry of a molecule in the gas phase, experimental techniques like X-ray crystallography provide precise data on its solid-state structure. The crystal structure for the protonated form, 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride, has been determined, offering valuable insights into the molecule's conformation. nih.govnih.govresearchgate.net

A key finding from the crystallographic data is that the molecule is not planar. The acetyl group at the C3 position and the phenyl group at the C4 position are significantly twisted out of the plane of the quinoline ring system. nih.govnih.gov This twisting is quantified by specific torsion angles. The analysis reveals a distinct, splayed orientation of the substituents relative to the core structure. This non-planar conformation is crucial for understanding how the molecule packs in a crystal and how it might interact with biological targets.

| Parameter | Angle (°) | Reference |

|---|---|---|

| O1–C2–C3–C4 Torsion Angle | 62.73 (17) | nih.gov, nih.gov |

| C10–C11–C13–C14 Torsion Angle | -104.06 (14) | nih.gov, nih.gov |

| Dihedral Angle (Acetyl vs. Phenyl) | 66.16 (7) | nih.gov, nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes

While X-ray crystallography provides a static snapshot of a molecule's conformation in the solid state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape in solution or other environments. nih.gov MD simulations calculate the trajectory of atoms and molecules over time based on a classical force field, allowing for the observation of molecular motions, such as bond rotations and vibrations.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the phenyl and acetyl substituents. These simulations could map the energy landscape associated with the rotation of these groups, identifying stable conformers and the energy barriers between them. This provides a more complete picture of the molecule's structural possibilities than a single, static structure can offer and is critical for applications in drug design, where a molecule's ability to adopt different conformations can determine its binding affinity to a receptor.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, C–H⋯π Interactions, Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. The crystal structure of 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride reveals the presence of several types of hydrogen bonds, including N–H⋯Cl, C–H⋯O, and C–H⋯Cl contacts, which consolidate the crystal packing. nih.govnih.govresearchgate.net

Hirshfeld surface analysis is a modern computational method used to visualize and quantify these intermolecular interactions within a crystal. iucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, representing the strongest interactions, such as hydrogen bonds. iucr.org The surface can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of atomic contacts.

| Interaction Type | Approximate Contribution (%) | Reference |

|---|---|---|

| H···H | 28 - 70 | iucr.org, iucr.org |

| C···H/H···C | 20 - 30 | iucr.org, iucr.org |

| O···H/H···O | 8 - 29 | iucr.org, iucr.org |

This type of analysis provides a detailed understanding of the forces that stabilize the crystal structure, which is essential for crystal engineering and materials science.

In Silico Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react. The electronic properties derived from DFT calculations, such as the HOMO-LUMO distribution and the Molecular Electrostatic Potential (MEP) map, are direct predictors of chemical reactivity.

The principle of frontier molecular orbital theory states that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. For this compound, the regions of the molecule with the highest HOMO density would be the most susceptible to attack by electrophiles. Conversely, the areas with the highest LUMO density indicate the sites most prone to attack by nucleophiles.

The MEP map complements this by providing a more intuitive picture of charge distribution. As discussed previously, the negative potential regions (e.g., the acetyl oxygen and quinoline nitrogen) are attractive to electrophiles, while the positive potential regions are targeted by nucleophiles. researchgate.net By combining these computational tools, chemists can make informed predictions about the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts and the design of new derivatives with desired properties.

Quantum Chemical Descriptors for Structure-Property Relationships

In the field of computational and theoretical chemistry, quantum chemical descriptors are essential tools for establishing Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). These descriptors, derived from the electronic structure of a molecule, provide quantitative insights into its chemical behavior and reactivity, which can then be correlated with macroscopic properties, including biological activity. researchgate.netresearchgate.net The use of these descriptors is founded on the principle that the chemical structure and electronic distribution of a molecule inherently govern its physical properties and biological interactions. researchgate.net

For this compound and its derivatives, Density Functional Theory (DFT) has been a primary method for calculating these descriptors. researchgate.netnih.gov DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G'(d,p), allow for the determination of various electronic and geometric properties of the molecule in its optimized ground state. researchgate.netnih.gov These computational studies are fundamental to predicting the potential applications and behavior of these compounds without the immediate need for extensive laboratory experimentation. arxiv.org

The key quantum chemical descriptors that are typically calculated provide a detailed picture of the molecule's reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. scielo.br The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be derived, as defined by conceptual DFT. These descriptors help in quantifying the chemical potential, hardness, softness, and electrophilicity of the molecule. Such parameters have been successfully used to model the biological activities of various quinoline derivatives. researchgate.netnih.gov For instance, studies on related quinoline-amide derivatives have used these descriptors to understand their photophysical characteristics and potential as fluorophores. nih.gov In one study, a derivative with a particularly low energy gap was noted for its exceptional properties. researchgate.net

The table below summarizes the principal quantum chemical descriptors and their significance in structure-property relationship studies.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Correlates with electron-donating ability; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | Correlates with electron-accepting ability; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and kinetic stability. A small gap implies high reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -μ | Describes the power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to undergo chemical reactions. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Derivatization Strategies and Analogue Synthesis for Enhanced Academic Exploration

Functionalization of the Acetyl Moiety

The acetyl group at the C-3 position of the quinoline (B57606) ring is a key site for chemical elaboration, offering a gateway to a variety of derivatives through reactions targeting the carbonyl and methyl groups.

The acetyl function of 3-acetyl-4-arylquinolines can be readily converted into its corresponding enaminone. researchgate.net This transformation is typically achieved by reacting the parent compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.net The resulting enaminone serves as a versatile intermediate for the synthesis of various heterocyclic systems. For instance, treatment of the enaminone with reagents such as hydrazine (B178648), hydroxylamine (B1172632), and guanidine (B92328) hydrochloride can lead to the formation of pyrazole (B372694), isoxazole, and pyrimidine (B1678525) derivatives, respectively. researchgate.net These reactions can be carried out under both conventional thermal heating and solvent-free microwave irradiation conditions. researchgate.net

The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, is a well-established method for synthesizing chalcones. In the context of 3-acetyl-2-methyl-4-phenylquinoline, this reaction is employed to introduce a variety of substituted aryl groups, leading to the formation of quinoline-based chalcone (B49325) analogues. researchgate.net

These chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of further heterocyclic derivatives. For example, treatment of these chalcones with binucleophilic reagents can afford pyrimidine and thiazine derivatives. researchgate.net

Modifications of the Quinoline Core

The quinoline nucleus itself provides opportunities for structural diversification through electrophilic substitution and annulation reactions.

The aromatic rings of the quinoline core can undergo electrophilic substitution reactions to introduce a range of functional groups. For instance, chloro, nitro, and amino groups can be introduced at various positions on the quinoline ring system. The synthesis of a 3-acetyl-6-chloro-2-methyl-4-phenylquinoline has been achieved through a one-pot condensation of 2-amino-5-chlorobenzophenone and acetylacetone (B45752). researchgate.net

Furthermore, a nitro group can be introduced and subsequently reduced to an amino group. For example, 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone (B2619026) can be synthesized and its nitro function reduced using zinc dust and ammonium (B1175870) chloride to form 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone. researchgate.netresearchgate.net This amino group can then be further functionalized, for example, by converting it into a sulfonamide. researchgate.netresearchgate.net

The chalcone derivatives obtained from the Claisen-Schmidt condensation of this compound serve as excellent precursors for the synthesis of various fused and appended heterocyclic systems.

Pyrazoline Derivatives: The reaction of quinoline-based chalcones with hydrazine hydrate (B1144303) or its derivatives, such as 2,4-dinitrophenylhydrazine, leads to the formation of pyrazoline rings through a cyclization reaction. researchgate.net The synthesis of pyrazolines can be achieved by refluxing the chalcone with the hydrazine reagent in a suitable solvent like ethanol.

Isoxazole Derivatives: Cyclization of the α,β-unsaturated ketone system in chalcones with hydroxylamine hydrochloride can yield isoxazole derivatives. researchgate.netnih.gov This reaction provides a straightforward route to 3,5-disubstituted isoxazoles. organic-chemistry.org

Pyrimidine Derivatives: The reaction of chalcones with guanidine hydrochloride can lead to the formation of 2-aminopyrimidine derivatives. For instance, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines have been synthesized from the corresponding α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one.

Thiazine Derivatives: The reaction of chalcones with thiourea (B124793) in the presence of an acid can lead to the formation of pyrimidine-2-thiols, which can be further derivatized. heteroletters.org While not a direct annulation to the quinoline core, this demonstrates the utility of the chalcone intermediate in accessing diverse heterocyclic systems.

Synthesis of Sulfonamide Analogues

The introduction of a sulfonamide moiety (R-SO2NHR') is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. researchgate.net In the context of this compound, sulfonamide analogues are typically synthesized by first introducing an amino group onto the quinoline core, as described in section 5.2.1. researchgate.netresearchgate.net

The resulting amino-quinoline derivative can then be reacted with various substituted sulfonyl chlorides to yield a library of sulfonamide analogues. researchgate.netresearchgate.net For example, 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone can be converted to the corresponding aryl sulfonamides by reaction with different sulfonyl chlorides. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship by varying the substituent on the sulfonyl chloride.

Interactive Data Table of Synthesized Derivatives

| Derivative Type | Starting Material | Key Reagent(s) | Resulting Heterocycle/Functional Group |

| Enaminone | 3-Acetyl-4-arylquinoline | DMFDMA | Enaminone |

| Chalcone | This compound | Substituted Aldehyde | Chalcone |

| Chloro-quinoline | 2-Amino-5-chlorobenzophenone | Acetylacetone | 6-Chloro-quinoline |

| Amino-quinoline | 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | Zinc dust, Ammonium chloride | 6-Amino-quinoline |

| Pyrazoline | Quinoline-based Chalcone | Hydrazine hydrate or derivatives | Pyrazoline |

| Isoxazole | Quinoline-based Chalcone | Hydroxylamine hydrochloride | Isoxazole |

| Pyrimidine | Quinoline-based Chalcone | Guanidine hydrochloride | Pyrimidine |

| Sulfonamide | 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone | Substituted Sulfonyl chloride | Sulfonamide |

Oxidation and Reduction Products (e.g., Quinoline N-oxides, Tetrahydroquinolines)

Chemical transformations involving oxidation and reduction of the quinoline core lead to significant changes in the molecule's electronic and conformational properties.

Quinoline N-oxides: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic distribution of the heterocyclic system, often enhancing its biological activity or modifying its metabolic profile. The introduction of the N-oxide functionality can lead to improved pharmacological and physicochemical properties. The synthesis of heteroaromatic N-oxides can be achieved through various methods, including oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or using a methyltrioxorhenium (MTO)/hydrogen peroxide system. For instance, the oxidation of related compounds like 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one with selenium dioxide has been reported to yield α-keto acids. While direct oxidation of this compound is not extensively detailed in the provided literature, these general methods are applicable. The resulting N-oxides serve as valuable intermediates for further functionalization of the quinoline ring.

Tetrahydroquinolines: Reduction of the quinoline nucleus, specifically the pyridine (B92270) ring portion, yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This saturation event breaks the planarity of the aromatic system, introducing a chiral center and allowing for different three-dimensional arrangements of the substituents. The conversion to a tetrahydroquinoline (THQ) scaffold is significant as THQ-based compounds are known to exhibit a wide range of biological activities. The reduction can be achieved using various catalytic hydrogenation methods or chemical reductants. These partially saturated analogues often exhibit different biological profiles compared to their aromatic precursors. For example, studies on related series have shown that 2-arylquinoline derivatives displayed a better activity profile against certain cancer cell lines than their 2-acetamido-2-methyl-THQ counterparts.

Hybrid Compound Design with Other Pharmacophoric Moieties (e.g., imidazole)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in medicinal chemistry to develop compounds with potentially enhanced affinity, selectivity, or a dual mode of action. The imidazole (B134444) ring is a prominent heterocyclic scaffold known for its presence in many bioactive compounds and its ability to engage in various biological interactions.

Designing hybrid compounds by linking the this compound scaffold with an imidazole moiety can generate novel chemical entities for academic screening. The imidazole core is an attractive component for hybridization due to its role as a key structural motif in numerous anticancer agents. For instance, quinoline–imidazole–piperidine hybrids have been synthesized and evaluated for their activity against various cancer cell lines. The linkage between the two moieties can be achieved through various synthetic strategies, often involving the functionalization of the acetyl group or the aromatic rings of the quinoline structure to introduce a suitable linker for coupling with a substituted imidazole. The resulting hybrids, such as quinazoline-based imidazole compounds, have demonstrated potent anticancer activities in research studies.

| Hybrid Strategy | Rationale | Example Moiety | Potential Outcome |

| Molecular Hybridization | Combining two or more pharmacophores to create a single molecule with potentially improved or dual activity. | Imidazole | Enhanced biological activity, potential for dual-target interaction, novel chemical space for exploration. |

| Pharmacophore Linking | Covalently connecting the quinoline scaffold to another bioactive heterocycle via a linker. | Triazole, Pyrazole | Development of agents with unique pharmacological profiles by leveraging the properties of both heterocyclic systems. |

Structure–Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological or chemical properties. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at various positions.

Substitutions on the Phenyl Ring at C4: The nature and position of substituents on the 4-phenyl ring can significantly impact activity. In related 2-phenylquinoline series, substitutions on this ring were found to modulate anticancer activity. For example, the presence of electron-donating or electron-withdrawing groups can alter the molecule's lipophilicity and electronic properties, which in turn affects interactions with biological targets. In one study, difluoride and phenyl substitutions on a 2-phenylquinoline core were conducive to inhibitory activity against histone deacetylases (HDACs), whereas methyl and methoxy substitutions reduced potency.

Substitutions on the Quinoline Core: Modifications to the quinoline ring system itself, such as the introduction of substituents at the C6 or C7 positions, can also be explored. In studies of 2-arylquinolines, C6-substituted derivatives

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Research

The antimicrobial properties of quinoline (B57606) derivatives have been explored against a variety of pathogens, including bacteria, fungi, and protozoan parasites.

Derivatives of 3-Acetyl-2-methyl-4-phenylquinoline have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. A notable study involved the creation of new arylsulfonamide-based hybrids of the core compound. Within this series, certain derivatives demonstrated significant antibacterial action. Specifically, compounds identified as 5e and 5f in the study exhibited excellent activity against Klebsiella planticola, a Gram-negative bacterium, showing a Minimum Inhibitory Concentration (MIC) of 4.68 µg/mL.

Novel quinoline-based thiosemicarbazide (B42300) derivatives have also been investigated for their antibacterial properties. acs.org In these studies, certain compounds showed promising activity, although the specific efficacy varied based on the substitutions on the phenyl ring. acs.org

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Arylsulfonamide derivative of this compound | Klebsiella planticola MTCC2277 | 4.68 µg/mL | rsc.org |

The same series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines was also assessed for antifungal capabilities. The synthesized compounds were tested against various fungal strains, including Candida species and Aspergillus niger. One derivative, designated compound 5f, displayed noteworthy antifungal activity against Aspergillus niger (MTCC1344), with a Minimum Inhibitory Concentration (MIC) of 0.89 µg/mL. This highlights the potential of this chemical scaffold in developing new antifungal agents.

| Compound Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Arylsulfonamide derivative of this compound | Aspergillus niger MTCC1344 | 0.89 µg/mL | rsc.org |

While direct studies on this compound are limited, the broader class of quinoline derivatives has been extensively investigated for antileishmanial and antimycobacterial properties.

Antileishmanial Activity: The quinoline scaffold is a known privileged structure for antileishmanial drug design. nih.gov Various 2-substituted and 4-aminoquinoline (B48711) derivatives have shown significant activity. For instance, 2-n-propylquinoline, a natural alkaloid, achieved a reduction of nearly 100% in liver parasite burden in a mouse model of Leishmania donovani infection. nih.gov Other derivatives, such as the antimalarial drug tafenoquine, also exhibit potent antileishmanial effects. nih.gov Hybrids of 4-aminoquinoline and 1,2,3-triazole have demonstrated activity against Leishmania amazonensis amastigotes with IC₅₀ values around 1 µM. researchgate.net These findings underscore the potential of the quinoline core in combating leishmaniasis, suggesting that derivatives of this compound could be promising candidates for future investigation.

Antimycobacterial Activity: The quinoline framework is central to several antimycobacterial research programs. nih.gov Numerous studies have reported on quinoline derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govrsc.org For example, a series of novel quinolone derivatives yielded compounds with MIC values as low as 0.9 µg/mL against multidrug-resistant (MDR) Mtb strains. rsc.org Another study on quinoline-based thiosemicarbazides identified a compound that was more active than isoniazid (B1672263) against an isoniazid-resistant Mtb strain. acs.org These derivatives are often investigated for their ability to inhibit specific mycobacterial enzymes, such as InhA. acs.org The consistent success of the quinoline scaffold in this area suggests its relevance for developing new treatments for tuberculosis. mdpi.comnih.gov

Antitumor and Antiproliferative Efficacy Studies (in vitro)

The potential of quinoline-based compounds as anticancer agents has been a major focus of research, with studies exploring their ability to inhibit cancer cell growth and identifying the molecular pathways involved.

While specific MTT assay data for this compound against the specified cell lines is not widely published, numerous studies on structurally related quinoline and quinazoline (B50416) derivatives demonstrate significant antiproliferative activity. These studies utilize various human cancer cell lines, including those from breast, colon, and liver cancers, to evaluate the cytotoxic potential of these compounds.

For example, 4-phenyl-2-quinolone derivatives, which are bio-isosteres of the quinoline core, have shown potent antiproliferative effects. nih.gov A specific derivative, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), was effective against HL-60, Hep3B, and H460 cancer cells. nih.gov In another study, a 2,4-disubstituted quinazoline derivative (compound 9n) displayed strong cytotoxicity against the breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov Similarly, certain 2-substituted quinoline-4-carboxylic acids have shown high cytotoxic activity against MCF-7 cells. nih.gov Furthermore, a diarylurea derivative containing a phenyl-pyridin-yl scaffold (compound 5a) was found to be highly active against the MDA-MB-468 breast cancer cell line. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Substituted quinoline-4-carboxylic acid (Compound 3k) | MCF-7 (Breast) | Potent Activity Reported | nih.gov |

| 4-Phenyl-2-quinolone derivative (Compound 22) | COLO205 (Colon) | 0.32 µM | nih.gov |

| 2,4-Disubstituted quinazoline (Compound 9n) | MCF-7 (Breast) | Potent Cytotoxicity Reported | nih.gov |

| 2,4-Disubstituted quinazoline (Compound 9n) | MDA-MB-231 (Breast) | Potent Cytotoxicity Reported | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (Compound 5a) | MDA-MB-468 (Breast) | High Inhibition at 10 µM | nih.gov |

Research into the mechanisms of action for anticancer quinolines has identified several key molecular targets and pathways that are modulated by these compounds.

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Human DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. rsc.orgnih.govrsc.org The quinoline scaffold has been identified as a potent inhibitor of hDHODH. rsc.orgrsc.org Structure-activity relationship studies have shown that quinoline derivatives with a carboxylic acid group are particularly effective. rsc.orgnih.gov One such derivative, compound A9, demonstrated very high potency with an IC₅₀ value of 9.7 nM against hDHODH. rsc.orgrsc.org This inhibition leads to pyrimidine depletion and cell cycle arrest, making hDHODH a key target for quinoline-based anticancer drugs. nih.gov

Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. nih.gov Some quinoline derivatives are believed to exert their antiproliferative effects by inhibiting tubulin polymerization. nih.gov For example, 4-phenyl-2-quinolone derivatives are thought to act similarly to combretastatin (B1194345) A-4, a known inhibitor that binds to the colchicine-binding site on tubulin. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Inhibition of EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cancer cell growth and survival. nih.gov The quinazoline core, which is structurally related to quinoline, is a well-known scaffold for EGFR inhibitors. nih.govnih.gov Studies on 2,4-disubstituted quinazolines have shown that these compounds can effectively inhibit EGFR phosphorylation. nih.gov Molecular docking studies have confirmed that these derivatives can bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling pathway and exerting antitumor effects in breast cancer cells. nih.gov

There is currently limited information in the searched literature regarding the direct modulation of GTPase activity by this compound or its immediate derivatives.

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound derivatives has been evaluated, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This widely used and accessible method measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov

A study involving a series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines demonstrated their potential as antioxidant agents. researchgate.net The antioxidant activity of these derivatives was assessed by their ability to scavenge DPPH radicals. Similarly, other research on quinoline derivatives has utilized the DPPH assay to quantify antioxidant capacity, often comparing the results to a standard antioxidant like ascorbic acid. nih.gov For instance, certain tetrasubstituted thiophene (B33073) derivatives incorporating a quinazolinone core have shown good DPPH free radical scavenging activity. nih.gov

The general principle of the DPPH assay involves monitoring the decrease in absorbance of the DPPH radical solution upon the addition of the antioxidant compound. The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Table 1: Antioxidant Activity Data of Related Quinoline Derivatives

| Compound/Derivative Class | Assay | Key Findings |

| Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines | DPPH radical scavenging | Showed antioxidant potential. researchgate.net |

| 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives | DPPH free radical scavenging | Compounds 11h and 11e exhibited good scavenging activity. nih.gov |

Anti-inflammatory Response Investigations

The anti-inflammatory potential of quinoline-based structures has been a significant area of research. Inflammation is a fundamental protective response of the immune system, but chronic inflammation can lead to various diseases. nih.gov

Investigations into arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have suggested their potential for anti-inflammatory activity. researchgate.net While direct studies on this compound itself are limited in the provided results, research on structurally related quinoline and quinazolinone derivatives provides insights into the potential mechanisms. For example, some quinazolinone derivatives have been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like nitric oxide (NO). nih.gov These effects are often linked to the inhibition of the NF-κB signaling pathway. nih.gov

Another study on a novel styryl quinolinium derivative demonstrated very good anti-inflammatory effects by preventing albumin denaturation, a common in vitro screening method for anti-inflammatory activity. mdpi.com

Table 2: Anti-inflammatory Activity of Related Quinoline Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings |

| Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines | General evaluation | Possess potential anti-inflammatory properties. researchgate.net |

| 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative | Endotoxin-stimulated macrophages | Inhibited expression of TNF-α, IL-1β, IL-6, iNOS, COX-2, and NF-κBp65. nih.gov |

| Styryl quinolinium derivative | Albumin denaturation | Exerted very good anti-inflammatory effects. mdpi.com |

| 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives | Carrageenan-induced rat paw edema | Compounds 11e, 11f, and 11b showed significant anti-inflammatory activity. nih.gov |

Enzyme Inhibition Profiles

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov

While direct data on the α-amylase and α-glucosidase inhibitory activity of this compound is not extensively detailed in the search results, studies on related quinoline derivatives suggest this is a promising area of investigation. For instance, some imidazole (B134444) appended phenoxyquinoline derivatives and other quinoline-sulphonamide hybrids have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net One study found that a particular quinoline-sulphonamide derivative exhibited potent inhibitory activity towards both α-amylase and α-glucosidase. researchgate.net

The general mechanism of these inhibitors involves binding to the active site of the enzymes, thereby preventing the substrate from binding and being hydrolyzed. The efficacy of these inhibitors is typically reported as IC50 values.

Table 3: Enzyme Inhibition Data for Related Quinoline Derivatives

| Compound/Derivative Class | Enzyme(s) | Key Findings |

| Imidazole appended phenoxyquinoline derivatives | α-amylase, α-glucosidase | Synthesized to search for new inhibitors of these enzymes. researchgate.net |

| Quinoline-sulphonamide derivatives | α-amylase, α-glucosidase | Compound 7a showed potent inhibitory activity with IC50 values of 104.30 ± 3.31 μmol/mL (α-amylase) and 135.67 ± 2.80 μmol/mL (α-glucosidase). researchgate.net |

Receptor Interaction Studies

The interaction of quinoline-based compounds with various receptors is a field of active research. One area of focus has been the allosteric modulation of adenosine (B11128) receptors. nih.govnih.gov Adenosine receptors, particularly the A3 subtype, are considered promising therapeutic targets for a range of conditions, including inflammatory diseases. frontiersin.org

Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand (in this case, adenosine). nih.govnih.gov This binding can enhance or diminish the receptor's response to the endogenous ligand.

Research on a series of 3-(2-pyridinyl)isoquinoline derivatives, which share a structural resemblance to the quinoline core, has identified them as allosteric modulators of the human A3 adenosine receptor. nih.govnih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor, which is a characteristic of allosteric enhancement. nih.govnih.gov Specifically, a compound designated as VUF5455 was identified as a first-generation A3 adenosine receptor allosteric enhancer. researchgate.net These modulators were shown to be selective for the A3 receptor, with no similar effects observed on A1 or A2A adenosine receptors. nih.govnih.gov

Table 4: Receptor Interaction Data for Structurally Related Compounds

| Compound/Derivative Class | Receptor | Type of Interaction | Key Findings |

| 3-(2-pyridinyl)isoquinoline derivatives (e.g., VUF5455, VUF8502, VUF8504, VUF8507) | Human A3 Adenosine Receptor | Allosteric Modulation (Enhancement) | Slowed the dissociation of the agonist radioligand [125I]I-AB-MECA in a concentration-dependent manner. nih.govnih.gov |

Advanced Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 3-Acetyl-2-methyl-4-phenylquinoline scaffold is a valuable building block in organic chemistry, primarily serving as a precursor for the synthesis of more complex heterocyclic systems. The reactivity of its acetyl group is key to its versatility.

Detailed research has shown that the acetyl function can be readily converted into a corresponding enaminone. This transformation is a gateway to constructing a variety of new heterocyclic rings. For instance, by treating the enaminone derivative with reagents like hydrazine (B178648), hydroxylamine (B1172632), or guanidine (B92328) hydrochloride, chemists can synthesize pyrazole (B372694), isoxazole, and pyrimidine (B1678525) derivatives, respectively. mdpi.com This strategic use of the quinoline (B57606) derivative allows for the creation of diverse molecular libraries with potential applications in medicinal chemistry and materials science.

Another synthetic application involves the modification of the quinoline ring itself. For example, a 6-nitro derivative of this compound can be synthesized and subsequently reduced to form 6-amino-3-acetyl-2-methyl-4-phenylquinoline. researchgate.net This amino-functionalized intermediate is then reacted with various sulfonyl chlorides to produce a series of novel arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, demonstrating the compound's role as a scaffold for creating molecules with targeted functionalities. researchgate.netnih.gov

Exploration in Materials Science

The quinoline moiety is known for its distinctive photophysical and electronic properties, which has led to the exploration of this compound and its derivatives in materials science.

The salt form of the compound, 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride, has been successfully grown as a single crystal and its material properties have been characterized. researchgate.net Analysis of its optical absorbance spectrum reveals a significant transparency in the visible region, with a sharp UV cut-off wavelength at 371 nm. researchgate.net This wide transparency window is a desirable characteristic for optical materials.

Furthermore, the crystal exhibits notable photoluminescence, with emissions observed in the ultraviolet and blue regions of the electromagnetic spectrum. researchgate.net These fluorescence properties suggest potential applications in the development of new luminescent materials, which are crucial for technologies such as sensors and light-emitting diodes (LEDs).

| Property | Value/Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |